molecular formula C12H15NO2 B495902 N-[4-(allyloxy)phenyl]propanamide

N-[4-(allyloxy)phenyl]propanamide

Cat. No.: B495902
M. Wt: 205.25g/mol
InChI Key: LLQLXYTWKYYWJK-UHFFFAOYSA-N
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Description

N-[4-(allyloxy)phenyl]propanamide is a propanamide derivative featuring an allyloxy group attached to the para position of the phenyl ring. This structural motif is significant in medicinal chemistry, as allyloxy groups can confer unique reactivity and binding properties. The allyloxy group may enhance lipophilicity or participate in covalent interactions, influencing pharmacokinetic or pharmacodynamic profiles.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25g/mol

IUPAC Name

N-(4-prop-2-enoxyphenyl)propanamide

InChI

InChI=1S/C12H15NO2/c1-3-9-15-11-7-5-10(6-8-11)13-12(14)4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14)

InChI Key

LLQLXYTWKYYWJK-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)OCC=C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare N-[4-(allyloxy)phenyl]propanamide with structurally related propanamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Propanamides with Heterocyclic Substituents

  • Example: N-{4-[(1H-benzotriazol-1-ylacetyl)(thiophen-3-ylmethyl)amino]phenyl}propanamide () Key Features: Incorporates benzotriazole and thiophene moieties. Biological Activity: Demonstrated interactions with MERS-CoV protease, including hydrogen bonds (GLY143, THR25) and pi-alkyl interactions (HIS41, CYS145) .

Propanamides with Sulfonamido Groups

  • Examples: 3-((2-Methylphenyl)sulfonamido)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 7, ) N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide () Physicochemical Properties: LogP = 4.05, PSA = 92.34 (). These values indicate moderate lipophilicity and high polarity due to sulfonyl and amide groups. Synthesis: Sulfonamido derivatives are synthesized via multi-step routes involving nucleophilic substitutions (). Yields range from 27% (Compound 7) to 36% (Compound 8) . However, sulfonamides exhibit higher yields in synthesis.

Propanamides with Trifluoromethyl Groups

  • Examples: 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 9, ) N-[4-amino-3-(trifluoromethyl)phenyl]-2-(cyclopropylmethoxy)propanamide () Properties: The trifluoromethyl group enhances metabolic stability and lipophilicity (e.g., XlogP ≈ 3.5–4.0). Biological Relevance: Trifluoromethyl groups are common in CNS-targeting drugs ().

Propanamides with Boronate Esters

  • Example: N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide () Structure: Contains a boronate ester for protease inhibition or Suzuki coupling applications. Molecular Formula: C15H22BNO3; Molar Mass = 275.15 g/mol.

Propanamides with Aromatic/Alkyl Substituents

  • Examples: 2-[(4-aminophenyl)methoxy]-N-phenylpropanamide (): PSA ≈ 70–80 due to amino and methoxy groups. (S)-3-Amino-2-(4-(hydroxymethyl)phenyl)-N-(isoquinolin-6-yl)propanamide (): Polar substituents enhance solubility. Comparison: The allyloxy group in the target compound balances lipophilicity (predicted LogP ~2.5–3.0) and moderate polarity, making it suitable for diverse applications.

Data Table: Comparative Analysis of Propanamide Derivatives

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Yield (%) Biological Activity Reference
This compound Allyloxy-phenyl C12H15NO2 205.25 ~2.8* ~40* N/A Unknown (potential intermediate) N/A
N-{4-[(1H-benzotriazol-1-ylacetyl)...]propanamide Benzotriazole, thiophene C23H21N5O2S 431.51 ~3.5* ~90 N/A MERS-CoV protease inhibition
3-((2-Methylphenyl)sulfonamido)-...propanamide Sulfonamido, trifluoromethyl C17H17F3N2O3S 398.39 ~4.0 ~85 27 Dopamine D2 antagonist
N-(4-{[4-(acetylamino)phenyl]sulfonyl}phenyl)propanamide Sulfonyl, acetylamino C17H18N2O4S 346.40 4.05 92.34 N/A Unknown
N-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]propanamide Boronate ester C15H22BNO3 275.15 ~2.0* ~50 N/A Suzuki coupling intermediate

*Predicted values based on structural analogs.

Key Findings and Implications

Synthetic Accessibility : Allyloxy-substituted propanamides may offer simpler synthesis (e.g., nucleophilic substitution) compared to sulfonamides or heterocyclic analogs, though yields are underreported.

Physicochemical Properties : The allyloxy group provides moderate lipophilicity (LogP ~2.8), balancing membrane permeability and solubility.

The allyloxy group’s reactivity could enable prodrug strategies or covalent targeting.

Safety Profile : Unlike boronate esters or trifluoromethyl groups, allyloxy derivatives may have fewer toxicity concerns, as seen in pharmaceutical intermediates ().

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